molecular formula C12H18IN B1175984 4-IODO-N,N-BIS(1-METHYLETHYL)BENZENAMINE CAS No. 153688-91-6

4-IODO-N,N-BIS(1-METHYLETHYL)BENZENAMINE

Cat. No.: B1175984
CAS No.: 153688-91-6
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Description

4-Iodo-N,N-bis(1-methylethyl)benzenamine is a substituted aromatic amine featuring an iodine atom at the para position of the benzene ring and two isopropyl (1-methylethyl) groups attached to the nitrogen atom. The iodine atom introduces electron-withdrawing characteristics, while the isopropyl groups contribute steric bulk and weak electron-donating effects via alkyl substitution.

Properties

CAS No.

153688-91-6

Molecular Formula

C12H18IN

Origin of Product

United States

Comparison with Similar Compounds

4-Iodo-N,N-bis(4-methoxyphenyl)aniline ()

Structural Differences :

  • N-Substituents : Methoxyphenyl groups instead of isopropyl groups.
  • Electronic Effects: Methoxy groups are strong electron-donors, enhancing the electron density of the aromatic system, whereas iodine is electron-withdrawing.

Key Properties :

Property 4-Iodo-N,N-bis(1-methylethyl)benzenamine 4-Iodo-N,N-bis(4-methoxyphenyl)aniline
Molecular Formula C₁₂H₁₇IN₂ (estimated) C₂₀H₁₈INO₂
Molecular Weight ~330.19 (estimated) 431.27
Substituent Electronic Effects Weak donating (isopropyl) + Withdrawing (I) Strong donating (OCH₃) + Withdrawing (I)

Applications: Methoxyphenyl-substituted analogs (e.g., in ) are used in hole-transporting materials (HTMs) for perovskite solar cells due to their electron-rich nature.

Tri(4-iodophenyl)amine ()

Structural Differences :

  • N-Substituents : Three iodophenyl groups vs. two isopropyl groups and one iodophenyl.
  • Symmetry : Tri(4-iodophenyl)amine is a symmetrical triphenylamine derivative, while the target compound is asymmetrical.

Key Properties :

Property 4-Iodo-N,N-bis(1-methylethyl)benzenamine Tri(4-iodophenyl)amine
Molecular Formula C₁₂H₁₇IN₂ (estimated) C₁₈H₁₂I₃N
Molecular Weight ~330.19 (estimated) 623.01
Steric Hindrance Moderate (isopropyl) High (three aryl groups)

Implications :
Tri(4-iodophenyl)amine’s extended conjugation and symmetry make it suitable for optoelectronic applications. The target compound’s asymmetry and smaller size may favor use in flexible molecular architectures or as intermediates in cross-coupling reactions .

4-Bromo-N,N-bis(4-methoxyphenyl)aniline ()

Structural Differences :

  • Halogen : Bromine vs. iodine.
  • N-Substituents : Methoxyphenyl vs. isopropyl.

Key Properties :

Property 4-Iodo-N,N-bis(1-methylethyl)benzenamine 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
Halogen Iodine (atomic radius ~1.33 Å) Bromine (atomic radius ~1.14 Å)
Reactivity Slower in SNAr due to larger size Faster in SNAr

Synthesis Insights :
describes the synthesis of brominated analogs via Ullmann coupling or Buchwald-Hartwig amination. The target compound could be synthesized similarly, substituting bromine with iodine and methoxyphenyl with isopropyl groups .

DiPT (N,N-Diisopropyltryptamine) ()

Structural Differences :

  • Core Structure : Indole vs. benzene.
  • Functionality : Psychedogenic tryptamine vs. iodinated benzenamine.

Key Comparison :

Property 4-Iodo-N,N-bis(1-methylethyl)benzenamine DiPT
Biological Activity Not reported Serotonergic effects (psychedelic)
Applications Material science, synthesis Forensic/neuropharmacological research

While both share isopropyl groups, DiPT’s indole core enables interactions with serotonin receptors, whereas the target compound’s iodine and planar benzene ring may favor electronic applications .

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